Bis(cyclopentadienyl)hafnium dichloride

Vue d'ensemble

Description

Bis(cyclopentadienyl)hafnium dichloride, also known as hafnocene dichloride, is an organometallic compound with the formula C₁₀H₁₀Cl₂Hf. It is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl anions. This compound is of significant interest due to its applications in various fields, including catalysis and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

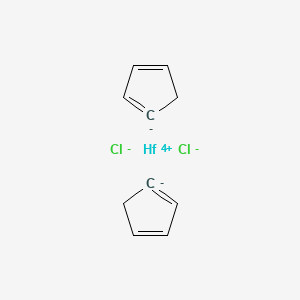

Bis(cyclopentadienyl)hafnium dichloride can be synthesized through the reaction of hafnium tetrachloride (HfCl₄) with cyclopentadienyl anions. One common method involves the use of cyclopentadienyl sodium (NaCp) or cyclopentadienyl potassium (KCp) in a solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:

HfCl4+2NaCp→Cp2HfCl2+2NaCl

The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Bis(cyclopentadienyl)hafnium dichloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl, aryl, or alkoxide groups.

Reduction Reactions: The compound can be reduced to form hafnocene dihydride or other lower oxidation state species.

Oxidation Reactions: Although less common, oxidation can lead to the formation of higher oxidation state complexes.

Common Reagents and Conditions

Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Oxidation: Strong oxidizing agents like hydrogen peroxide (H₂O₂) or ozone (O₃) can be used.

Major Products Formed

Substitution: Formation of bis(cyclopentadienyl)hafnium alkyl or aryl derivatives.

Reduction: Formation of hafnocene dihydride.

Oxidation: Formation of higher oxidation state hafnium complexes.

Applications De Recherche Scientifique

Bis(cyclopentadienyl)hafnium dichloride has a wide range of applications in scientific research:

Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.

Materials Science: The compound is utilized in the synthesis of advanced materials, including thin films and nanostructures.

Biological Research: Studies have explored its potential as an anticancer agent due to its ability to inhibit tumor growth.

Industrial Applications: It serves as a precursor for the preparation of various hafnium-containing compounds used in electronics and other high-tech industries.

Mécanisme D'action

The mechanism of action of bis(cyclopentadienyl)hafnium dichloride in catalysis involves the coordination of the cyclopentadienyl ligands to the hafnium center, creating an active site for the polymerization of olefins. In biological applications, the compound interacts with cellular components, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bis(cyclopentadienyl)titanium dichloride (titanocene dichloride)

- Bis(cyclopentadienyl)zirconium dichloride (zirconocene dichloride)

- Bis(cyclopentadienyl)vanadium dichloride (vanadocene dichloride)

Uniqueness

Bis(cyclopentadienyl)hafnium dichloride is unique due to its higher atomic number and larger atomic radius compared to its titanium and zirconium counterparts. This results in distinct electronic properties and reactivity patterns, making it particularly effective in certain catalytic and material science applications .

Propriétés

Formule moléculaire |

C10H10Cl2Hf |

|---|---|

Poids moléculaire |

379.57 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;hafnium(4+);dichloride |

InChI |

InChI=1S/2C5H5.2ClH.Hf/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 |

Clé InChI |

IXKLRFLZVHXNCF-UHFFFAOYSA-L |

SMILES canonique |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Hf+4] |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-CHLORO-7-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-B]PYRIDAZINE](/img/structure/B8691146.png)

![5-((2-Fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8691201.png)